molecular formula C14H14ClN3O4 B2807374 5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 321430-76-6

5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2807374
CAS No.: 321430-76-6
M. Wt: 323.73
InChI Key: OATRDWLLUDRDDT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 321430-76-6) is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a 2-chlorophenoxyethylidene group and two methyl groups at the 1- and 3-positions. Its molecular formula is C₁₄H₁₄ClN₃O₄, with a molecular weight of 323.73 g/mol . The compound’s structure includes an aminoethylidene side chain conjugated with a 2-chlorophenoxy moiety, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

5-[2-(2-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)9(16)7-22-10-6-4-3-5-8(10)15/h3-6,16,19H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMQKUPBZAJWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-diazinane-2,4,6-trione derivatives, which exhibit structural diversity based on substituents. Below is a detailed comparison with key analogs:

Positional Isomers: 2-Chloro vs. 4-Chlorophenoxy Derivatives

  • 4-Chlorophenoxy Analog (CAS: 321430-70-0): This positional isomer substitutes the chlorine atom at the para position of the phenoxy group. The structural difference alters electronic effects (inductive and resonance) and steric interactions.

Substituent Electronic Effects

  • Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility .
  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl Derivative (CAS: 304875-61-4): Methoxy groups donate electron density via resonance, increasing the electron-rich nature of the aromatic ring.

Core Modifications and Dimeric Structures

  • The increased molecular weight (≈600 g/mol) and extended conjugation may reduce membrane permeability but improve thermal stability .

Pharmacologically Active Barbiturates

  • Primidone (CAS: 125-33-7): A simpler barbiturate with ethyl and phenyl substituents, used as an anticonvulsant.
  • Nealbarbital (CAS: 561-83-1): Features a 2-methylbutyl and allyl group, highlighting how alkyl substituents modulate sedative effects. The target compound’s chlorophenoxy group may confer selectivity for non-CNS targets, such as antimicrobial or enzyme inhibition .

Antimicrobial Activity Comparisons

  • Furan-Substituted Analogs (MAF,3a and BAF,3b): These compounds (e.g., 5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione) were tested against Pseudomonas aeruginosa PAO1, showing sub-MIC inhibition of swarming motility. The target compound’s chlorophenoxy group may enhance Gram-positive activity due to increased lipophilicity compared to furan’s polar heterocycle .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Substituents Molecular Weight (g/mol) Key Properties/Activities
Target (321430-76-6) 2-Chlorophenoxy, aminoethylidene 323.73 Potential antimicrobial activity
4-Chloro analog (321430-70-0) 4-Chlorophenoxy 323.73 Altered electronic interactions
5-(4-Bromobenzylidene) 4-Bromophenyl 337.18 Enhanced halogen bonding
Primidone (125-33-7) Ethyl, phenyl 218.21 Anticonvulsant, metabolized to phenobarbital

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